molecular formula C21H16N2O2S B8635300 N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide

N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide

Cat. No.: B8635300
M. Wt: 360.4 g/mol
InChI Key: XRDLIWOJXHQZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(methyl-oxo-phenyl-λ6-sulfanylidene)-5-(2-phenylethynyl)pyridine-3-carboxamide

InChI

InChI=1S/C21H16N2O2S/c1-26(25,20-10-6-3-7-11-20)23-21(24)19-14-18(15-22-16-19)13-12-17-8-4-2-5-9-17/h2-11,14-16H,1H3

InChI Key

XRDLIWOJXHQZSS-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of 5-(2-phenyleth-1-ynyl)nicotinic acid (339 mg, 1.5 mmol) in 6.0 mL THF at room temperature was added 1,1′-carbonyldiimidazole (271 mg, 1.7 mmol). After stirring 1.25 hour, a solution of (S)-(+)-S-methyl-S-phenylsulfoximine (260 mg, 1.7 mmol) in 1.5 mL THF was added and the mixture heated at 50° C. for 22 hours. Then an additional 50 mg (0.32 mmol) (S)-(+)-S-methyl-S-phenylsulfoximine was added and heating continued at 60° C. for 3.5 hours. The reaction was quenched with NaHCO3 solution and then extracted into EtOAc. The EtOAc layer was washed with NaHCO3 solution, H2O, brine, dried with anhydrous Na2SO4 and concentrated. The yellow oil obtained was chromatographed eluting with hexane/EtOAc to give N-[methyl(oxo)phenyl-λ6-sulfanylidene]-5-(phenylethynyl)nicotinamide as a white foam (303 mg, 55%).
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a slurry of 5-(2-phenyleth-1-ynyl)nicotinic acid (339 mg, 1.5 mmol) in 6.0 mL THF at room temperature was added 1,1′-carbonyldiimidazole (271 mg, 1.7 mmol). After stirring 1.25 hour, a solution of (S)-(+)-S-methyl-5-phenylsulfoximine (260 mg, 1.7 mmol) in 1.5 mL THF was added and the mixture heated at 50° C. for 22 hours. Then an additional 50 mg (0.32 mmol) (S)-(+)-S-methyl-S-phenylsulfoximine was added and heating continued at 60° C. for 3.5 hours. The reaction was quenched with NaHCO3 solution and then extracted into EtOAc. The EtOAc layer was washed with NaHCO3 solution, H2O, brine, dried with anhydrous Na2SO4 and concentrated. The yellow oil obtained was chromatographed eluting with hexane/EtOAc to give N-[methyl(oxo)phenyl-λ6-sulfanylidene]-5-(phenylethynyl)nicotinamide as a white foam (303 mg, 55%).
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
(S)-(+)-S-methyl-5-phenylsulfoximine
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three

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